4-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperidine hydrochloride

Chemoselective cross-coupling Suzuki–Miyaura coupling Polyhalogenated arene reactivity

Sourcing a piperidine scaffold with precisely positioned, electronically distinct halogen handles often forces med-chem teams into multi-step protection/deprotection sequences, delaying analog libraries. 4-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperidine hydrochloride (CAS 1219981-08-4) solves this by delivering bromine and chlorine on the same aryl ring, enabling orthogonal, chemoselective derivatization: - Sequential Suzuki couplings (C-Br first, then C-Cl) without intermediate isolation, accelerating SAR exploration. - Hydrochloride salt form ensures direct aqueous solubility for biochemical/cell-based assays, eliminating pre-dissolution in organics. - 4-Substituted piperidine vector minimizes steric clash in kinase and CNS binding pockets relative to 2- or 3-substituted isomers. Supplied at ≥95% purity with batch-specific QC documentation. Standard packaging available from mg to multi-gram scale with expedited global delivery.

Molecular Formula C13H18BrCl2NO
Molecular Weight 355.1 g/mol
CAS No. 1219981-08-4
Cat. No. B1374538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperidine hydrochloride
CAS1219981-08-4
Molecular FormulaC13H18BrCl2NO
Molecular Weight355.1 g/mol
Structural Identifiers
SMILESC1CNCCC1CCOC2=C(C=C(C=C2)Br)Cl.Cl
InChIInChI=1S/C13H17BrClNO.ClH/c14-11-1-2-13(12(15)9-11)17-8-5-10-3-6-16-7-4-10;/h1-2,9-10,16H,3-8H2;1H
InChIKeyGRWUASZJDOUNGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2.5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperidine HCl – Overview


4-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperidine hydrochloride (CAS 1219981-08-4) is a heterocyclic building block featuring a piperidine ring substituted at the 4‑position with a phenoxyethyl chain bearing both bromine (at the para position) and chlorine (at the ortho position) [REFS-1, REFS-2, REFS-3]. The compound is supplied as the hydrochloride salt (typical purity ≥95%), which enhances its aqueous solubility relative to the corresponding free base [REFS-4, REFS-5]. This dual‑halogenated structure provides two electronically distinct aryl‑halide handles, enabling sequential, chemoselective derivatization through transition‑metal catalysis [1].

Dual-halogen orthogonal reactivity (C–Br > C–Cl) for stepwise chemoselective derivatization
4-piperidine substitution geometry provides linear projection and may support reduced steric hindrance
Hydrochloride salt enhances aqueous solubility and direct assay-ready handling

4-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperidine HCl – Analog Limitations


Piperidine‑based building blocks that carry either a single halogen (bromo or chloro) or a different substitution pattern on the phenoxy ring or the piperidine core are not functionally equivalent to 4‑[2‑(4‑bromo‑2‑chlorophenoxy)ethyl]piperidine hydrochloride [REFS-1, REFS-2, REFS-3]. The simultaneous presence of bromine and chlorine in the same aryl ring enables a predictable, two‑step orthogonal functionalization sequence (C–Br > C–Cl reactivity) that single‑halogen analogs cannot provide, while the 4‑substituted piperidine attachment site influences both steric accessibility and downstream pharmacophoric topology relative to its 2‑ or 3‑substituted isomers [REFS-2, REFS-4]. Furthermore, the hydrochloride salt form directly impacts solubility and handling properties, differing from the free base or other counter‑ion salts . These structural factors collectively mean that substituting this compound with a simpler analog risks altering reaction regiochemistry, reducing synthetic flexibility, or requiring costly re‑optimization of downstream steps.

Single-bromo or single-chloro analogs offer only one coupling site, limiting sequential orthogonal derivatization.
2- or 3-substituted piperidine isomers introduce different steric profiles and projection geometry, potentially altering SAR outcomes.
Free base or alternative counterion salts differ in aqueous solubility and handling properties from the hydrochloride salt.

4-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperidine HCl – Key Differentiators


Orthogonal Dual-Halogen Cross-Coupling

The target compound contains both a bromine and a chlorine substituent on the phenoxy ring, enabling stepwise chemoselective derivatization. In palladium-catalyzed Suzuki–Miyaura cross-coupling, the reactivity order is C–Br > C–Cl, allowing the bromine to be replaced first under mild conditions while leaving the chlorine intact for a subsequent second coupling [1]. In contrast, the single‑halogen analogs such as 4‑[2‑(4‑bromophenoxy)ethyl]piperidine hydrochloride offer only a single coupling site, limiting synthetic versatility to one derivatization step.

Orthogonal cross-coupling
Class-level
2 distinct aryl-halide handles (C–Br > C–Cl) vs 1 in single-halogen analog
Supports stepwise chemoselective derivatization
Established reactivity order under Pd catalysis
Chemoselective cross-coupling Suzuki–Miyaura coupling Polyhalogenated arene reactivity

4-Piperidine Substitution Advantage

The target compound places the phenoxyethyl substituent at the 4‑position of the piperidine ring. This regiochemistry provides the most extended linear projection of the biaryl‑ether motif and minimizes steric hindrance around the secondary amine compared to the 2‑substituted isomer (CAS 1219957‑73‑9) or the 3‑substituted isomer (CAS 1220018‑92‑7) [REFS-2, REFS-3]. In the absence of direct experimental head‑to‑head data, the 4‑substitution pattern is generally preferred in lead‑optimization programs for its reduced steric clash and greater conformational flexibility.

4-Position geometry
Class-level
4-substitution: linear projection, lowest steric hindrance around NH
May support reduced steric clash in SAR exploration
No head-to-head experimental data; qualitative inference
Piperidine positional isomers Steric accessibility Medicinal chemistry building blocks

Hydrochloride Salt Solubility Benefit

The compound is supplied exclusively as the hydrochloride salt (MW 355.1 g/mol for the salt vs. 318.6 g/mol for the free base), which typically increases aqueous solubility by 10‑ to 100‑fold over the free base for piperidine derivatives [REFS-4, REFS-5]. While no solubility data is available for this specific compound, the class‑level behavior of piperidinium hydrochlorides supports significantly improved dissolution rates and ease of handling in aqueous laboratory workflows compared to the corresponding free base.

Salt solubility
Class-level
Expected 10–100× higher aqueous solubility vs free base
Facilitates aqueous assay handling
No compound-specific solubility data
Salt form selection Aqueous solubility Compound handling

Supplier Purity Validation

Multiple independent suppliers report purity of ≥95% for this compound, with at least one vendor (Alchem Pharmtech) specifying 97+% purity [REFS-1, REFS-4]. Although single‑halogen analogs such as 4‑[2‑(4‑bromophenoxy)ethyl]piperidine hydrochloride also report 95% purity , the margin of 2–5 percentage points can translate into meaningful differences in yield for multi‑step sequences where 95% starting material leaves up to 5% chemically distinct impurity that may participate in side reactions or require additional purification.

Purity validation
Supporting evidence
97+% purity available
Supports reliable multi-step synthesis
Supplier specification; QC by HPLC or NMR
Compound purity Quality control Reproducible synthesis

4-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperidine HCl – Applications


Library Synthesis via Orthogonal Coupling

The compound’s bromine atom can be selectively replaced in a first Suzuki coupling while the chlorine atom remains in place, enabling a second, different aryl group introduction in a subsequent coupling step. This two‑step divergent strategy accelerates the construction of analog libraries around a common piperidine‑phenoxy scaffold without synthesizing two separate intermediates [1].

Sterically Optimized Bioisostere Replacement

The 4‑substituted phenoxyethyl chain provides a low‑steric‑hindrance, linear vector for exploring structure‑activity relationships (SAR) in central nervous system or kinase inhibitor programs, where the 4‑piperidine motif is frequently favored over 2‑ or 3‑substituted analogs to minimize undesired steric clash with protein binding pockets [REFS-2, REFS-3].

Assay-Ready Hydrochloride Salt

The hydrochloride salt form eliminates the need for pre‑dissolution in organic solvents and reduces precipitation artifacts during assay setup, making the compound directly compatible with aqueous‑based biochemical and cell‑based screens [REFS-4, REFS-5].

PROTAC Linker Intermediate

The secondary amine in the piperidine ring provides a site for further functionalization (e.g., amide bond formation, reductive amination), while the dual‑halogenated aryl ring offers orthogonal coupling points for linking an E3 ligase ligand and a target‑binding ligand in PROTAC design, enabling stepwise modular assembly [REFS-1, REFS-2].

Application
Selection Property
Validation Focus
Library synthesis via orthogonal coupling
Dual-halogen orthogonal reactivity
Sequential Suzuki coupling viability
Sterically optimized bioisostere replacement
4-piperidine linear geometry
Steric accessibility and SAR compatibility
Assay-ready hydrochloride salt
Aqueous solubility enhancement
Direct dissolution in aqueous screens
PROTAC linker intermediate
Secondary amine + dual halogen handles
Stepwise modular assembly feasibility
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